Ethoxzolamide

Vue d'ensemble

Description

L’éthoxzolamide est un médicament sulfonamide qui agit comme un inhibiteur de l’anhydrase carbonique. Il est utilisé dans le traitement du glaucome, des ulcères duodénaux et comme diurétique. Il peut également être utilisé dans le traitement de certaines formes d’épilepsie .

Mécanisme D'action

L’éthoxzolamide exerce ses effets en se liant à l’anhydrase carbonique I et en l’inhibant. L’anhydrase carbonique joue un rôle essentiel dans la facilitation du transport du dioxyde de carbone et des protons dans l’espace intracellulaire, à travers les membranes biologiques et dans les couches de l’espace extracellulaire. En inhibant cette enzyme, l’éthoxzolamide affecte l’équilibre des systèmes d’équilibre membranaire applicables .

Applications De Recherche Scientifique

Ethoxzolamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its effects on biological systems, particularly its role as a carbonic anhydrase inhibitor.

Medicine: Used in the treatment of glaucoma, duodenal ulcers, and epilepsy. It is also studied for its potential use in other medical conditions.

Industry: Utilized in the production of various pharmaceuticals and as a research tool in drug development.

Analyse Biochimique

Biochemical Properties

Ethoxzolamide binds to and inhibits carbonic anhydrase I , which plays an essential role in facilitating the transport of CO2 and H+ in the intracellular space, across biological membranes, and in the layers of the extracellular space . Through inhibition of the enzyme, the balance of applicable membrane equilibrium systems are affected .

Cellular Effects

This compound is an inhibitor of the carbonic anhydrase enzyme in proximal renal tubules that works by decreasing the reabsorption of water, sodium, potassium, bicarbonate . It also decreases the activity of carbonic anhydrase expressed in the CNS, which leads to increased seizure threshold .

Molecular Mechanism

The molecular mechanism of this compound involves binding to and inhibiting carbonic anhydrase I . This enzyme plays an essential role in facilitating the transport of CO2 and H+ in the intracellular space, across biological membranes, and in the layers of the extracellular space . Through inhibition of the enzyme, the balance of applicable membrane equilibrium systems are affected .

Metabolic Pathways

This compound, a sulfonamide, inhibits carbonic anhydrase activity in proximal renal tubules to decrease reabsorption of water, sodium, potassium, bicarbonate . It also decreases carbonic anhydrase in the CNS, increasing the seizure threshold . This reduction in carbonic anhydrase also reduces the intraocular pressure in the eye by decreasing aqueous humor .

Méthodes De Préparation

L’éthoxzolamide peut être synthétisé par le biais de diverses voies synthétiques. Une méthode courante implique la réaction du 6-éthoxy-1,3-benzothiazole-2-sulfonamide avec des réactifs appropriés dans des conditions contrôlées. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

L’éthoxzolamide subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’éthoxzolamide peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir l’éthoxzolamide en différentes formes réduites.

Substitution : L’éthoxzolamide peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et des catalyseurs spécifiques. .

Applications de la recherche scientifique

L’éthoxzolamide a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études.

Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier son rôle d’inhibiteur de l’anhydrase carbonique.

Médecine : Utilisé dans le traitement du glaucome, des ulcères duodénaux et de l’épilepsie. Il est également étudié pour son utilisation potentielle dans d’autres conditions médicales.

Comparaison Avec Des Composés Similaires

L’éthoxzolamide est unique parmi les inhibiteurs de l’anhydrase carbonique en raison de sa structure et de ses propriétés de liaison spécifiques. Les composés similaires comprennent :

Acétazolamide : Un autre inhibiteur de l’anhydrase carbonique utilisé dans le traitement du glaucome et de l’épilepsie.

Méthazolamide : Utilisé pour des conditions médicales similaires mais avec des propriétés pharmacocinétiques différentes.

Propriétés

IUPAC Name |

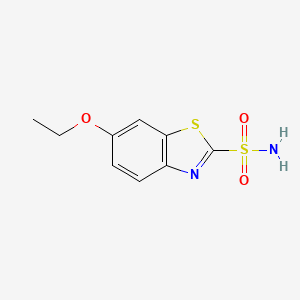

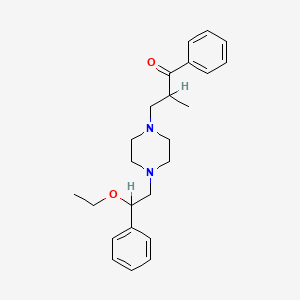

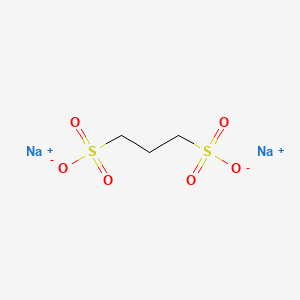

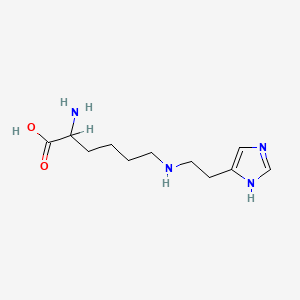

6-ethoxy-1,3-benzothiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S2/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)16(10,12)13/h3-5H,2H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZWUKMCLIBBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023021 | |

| Record name | Ethoxzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethoxzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER; PRACTICALLY INSOL IN WATER, Water solubility = 40 mg/l @ 25 deg, 6.88e-01 g/L | |

| Record name | SID855751 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Ethoxzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOXZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ethoxzolamide binds to and inhibits carbonic anhydrase I, which plays an essential role in facilitating the transport of CO2 and H+ in the intracellular space, across biological membranes, and in the layers of the extracellular space. Through inhibition of the enzyme, the balance of applicable membrane equilibrium systems are affected., MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF...CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE, OF COURSE, IN ABSENCE OF ENZYME., CARBONIC ANHYDRASE INHIBITORS...DECR CONCN OF HYDROGEN IONS AVAIL FOR EXCHANGE WITH SODIUM & POTASSIUM & TO COMBINE WITH BICARBONATE TO FORM CARBONIC ACID. /CARBONIC ANHYDRASE INHIBITORS/, ...EFFECT /OF CARBONIC ANHYDRASE INHIBITORS/ ON INTRAOCULAR PRESSURE DOES NOT DEPEND UPON DIURESIS. THEY REDUCE AQUEOUS PRODN ... & THUS LOWER PRESSURE. /CARBONIC ANHYDRASE INHIBITORS/ | |

| Record name | Ethoxzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOXZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ETHYL ACETATE + SKELLYSOLVE B, WHITE OR SLIGHTLY YELLOW CRYSTALLINE POWDER | |

CAS No. |

452-35-7 | |

| Record name | Ethoxzolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxzolamide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethoxzolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethoxzolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethoxzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxybenzothiazole-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z52H4811WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOXZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188-190.5, 188-190.5 °C, 189 °C | |

| Record name | Ethoxzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOXZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ethoxzolamide's primary mechanism of action?

A: this compound is a potent inhibitor of carbonic anhydrase (CA). [] It binds to the active site of the enzyme, preventing the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+). [, ] This inhibition affects various physiological processes, including aqueous humor secretion in the eye, acid-base balance, and ion transport. [, , , , ]

Q2: How does this compound's inhibition of CA lead to its ocular hypotensive effect?

A: In the eye, this compound inhibits CA primarily in the ciliary body epithelium. [, ] This inhibition reduces the formation of bicarbonate ions, which are necessary for aqueous humor secretion. [] Consequently, this compound decreases aqueous humor production and lowers intraocular pressure. [, , ]

Q3: Does this compound impact sodium ion transport?

A: Yes, studies in frog skin demonstrate that this compound indirectly affects sodium ion transport by altering the electrochemical gradient. By inhibiting proton excretion, this compound depolarizes the apical membrane potential, which reduces the driving force for passive sodium entry. []

Q4: How does this compound's inhibition of CA affect acid-base balance?

A: this compound's inhibition of CA in the kidneys leads to decreased bicarbonate reabsorption in the proximal convoluted tubule, promoting bicarbonate excretion in the urine. [] This process can induce a mild diuretic effect and alter systemic acid-base balance. []

Q5: What is the role of this compound in Mycobacterium tuberculosis infection?

A: Research shows that this compound inhibits Mycobacterium tuberculosis growth in macrophages and infected mice. [] This effect is attributed to the inhibition of the PhoPR regulon and Esx-1 protein secretion, essential for M. tuberculosis virulence. []

Q6: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C9H10N2O3S2 and a molecular weight of 258.3 g/mol. []

Q7: What spectroscopic techniques are used to characterize this compound?

A: this compound has been characterized using various spectroscopic techniques, including X-ray powder diffraction (XRPD) [], solid-state Nuclear Magnetic Resonance (SS-NMR), and molecular modeling. [] These techniques provide insights into its crystal structure, molecular conformation, and interactions.

Q8: How stable is this compound under various conditions?

A: this compound's stability varies depending on the formulation and environmental conditions. Research indicates its compatibility with poloxamine-based micellar formulations, showing sustained drug release profiles over several days. []

Q9: What is the catalytic reaction that this compound inhibits?

A: this compound inhibits the catalytic activity of carbonic anhydrase (CA). [, ] This enzyme catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+). [, ] This reaction is crucial for various physiological processes, such as pH regulation, ion transport, and gas exchange.

Q10: How selective is this compound for different CA isoforms?

A: this compound exhibits varying inhibitory potency against different CA isoforms. [] Studies indicate a significant temperature dependence on its binding affinity, with faster dissociation rates at higher temperatures. [] Further research is needed to fully elucidate its selectivity profile.

Q11: What are the therapeutic applications of this compound?

A: this compound's primary therapeutic applications stem from its CA inhibitory activity. [] It is clinically used as a diuretic and for treating glaucoma. [] Additionally, research suggests its potential as an anti-infective agent against Mycobacterium tuberculosis and Helicobacter pylori. [, ]

Q12: How is computational chemistry and modeling used to study this compound?

A: Computational methods like quantum chemical computations and molecular mechanics (MM) are used to study this compound's interactions with CA. [] These methods facilitate geometry optimization, chemical shift calculations, and conformational analysis. []

Q13: How do modifications to the this compound structure affect its activity?

A: Structural modifications, particularly to the benzene ring, impact this compound's physicochemical properties, including solubility, pKa, partitioning, and corneal permeability. [] These alterations subsequently affect its pharmacokinetic profile and therapeutic efficacy. []

Q14: Does modifying the this compound molecule influence its potency and selectivity?

A: Studies show that even subtle structural changes in this compound analogues can significantly alter their binding affinity for different CA isoforms, impacting their potency and selectivity. [] This structure-activity relationship is crucial for designing more effective and targeted CA inhibitors. []

Q15: What formulation strategies are employed to improve this compound's stability and delivery?

A: Research highlights the use of poloxamine-based micellar formulations to encapsulate and deliver this compound. [] These formulations enhance drug solubility, control release kinetics, and improve ocular bioavailability for topical glaucoma therapy. []

A15: While specific SHE regulations were not discussed in the provided research papers, it's essential to acknowledge their critical importance in all stages of drug development, manufacturing, and handling of this compound. Strict adherence to relevant safety guidelines and regulations ensures responsible practices.

Q16: How is this compound absorbed and distributed in the body?

A: this compound can be administered intravenously or orally. [, ] It is distributed to various tissues, including the eye, where it reaches therapeutic concentrations in the iris/ciliary body. [] Topical administration, particularly in gel formulations, enhances corneal permeability and drug levels in ocular tissues. [, , ]

Q17: What is the metabolism and excretion profile of this compound?

A17: While the provided research papers don't provide detailed information on this compound's metabolism and excretion, it's crucial to consider these aspects for a comprehensive understanding of its pharmacokinetic profile.

Q18: How does the route of administration affect this compound's ocular hypotensive effect?

A: Intravenous administration of this compound results in a rapid and significant reduction in intraocular pressure, reaching peak effects within 45-60 minutes. [] Topical application, especially in gel formulations, leads to a more gradual but prolonged decrease in intraocular pressure. [, , ]

Q19: What in vitro models are used to study this compound's effects?

A: In vitro studies utilize various models to investigate this compound's activity. These include isolated enzyme assays to assess CA inhibition [, , , , , ], cell cultures to study its impact on ion transport and cellular responses [, , , , ], and excised tissues like corneas to evaluate permeability and drug distribution. [, , ]

Q20: What animal models are employed to evaluate this compound's efficacy?

A: Research utilizes various animal models, including rabbits, dogs, and rats, to investigate this compound's effects on ocular pressure, [, , , , , ] pulmonary vasculature, [] and renal function. [, , ] These models provide valuable insights into its pharmacodynamics and potential therapeutic benefits.

Q21: Are there any clinical trials investigating this compound?

A: While the provided research primarily focuses on preclinical studies, this compound is a clinically approved drug for glaucoma and has been evaluated in clinical trials for its safety and efficacy in managing ocular hypertension. [, , , , , ]

Q22: Are there known mechanisms of resistance to this compound?

A: Studies in Helicobacter pylori identified mutations in specific genes, including the one encoding undecaprenyl pyrophosphate synthase, associated with this compound resistance. [] These findings highlight the potential for resistance development and the need for further investigation.

Q23: What strategies are being explored to improve this compound delivery to target tissues?

A: Research emphasizes the development of topical formulations, such as gels and suspensions, to enhance this compound's corneal permeability and achieve therapeutic drug concentrations in the eye. [, , , ] These targeted delivery approaches aim to improve efficacy and reduce potential systemic side effects. [, , , ]

A23: While the provided research does not directly address these specific aspects, it's important to recognize their significance in drug development and research. Further investigation into these areas would contribute to a more comprehensive understanding of this compound and its potential applications.

Q24: What are some significant historical milestones in this compound research?

A: this compound's journey as a therapeutic agent began with its identification as a potent CA inhibitor. Early research established its diuretic properties and potential for managing glaucoma. [, , , ] Subsequent studies explored its effects on various physiological systems, including ocular dynamics, pulmonary vasculature, and renal function. [, , , , , , , , ] More recent investigations have unveiled its potential as an anti-infective agent, opening new avenues for therapeutic exploration. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-(2-methylphenyl)-5-(pyridine-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1671566.png)